

Introduction: The Role of Piperazine Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: *Tert-butyl 4-cyanopiperazine-1-carboxylate*

Cat. No.: B168798

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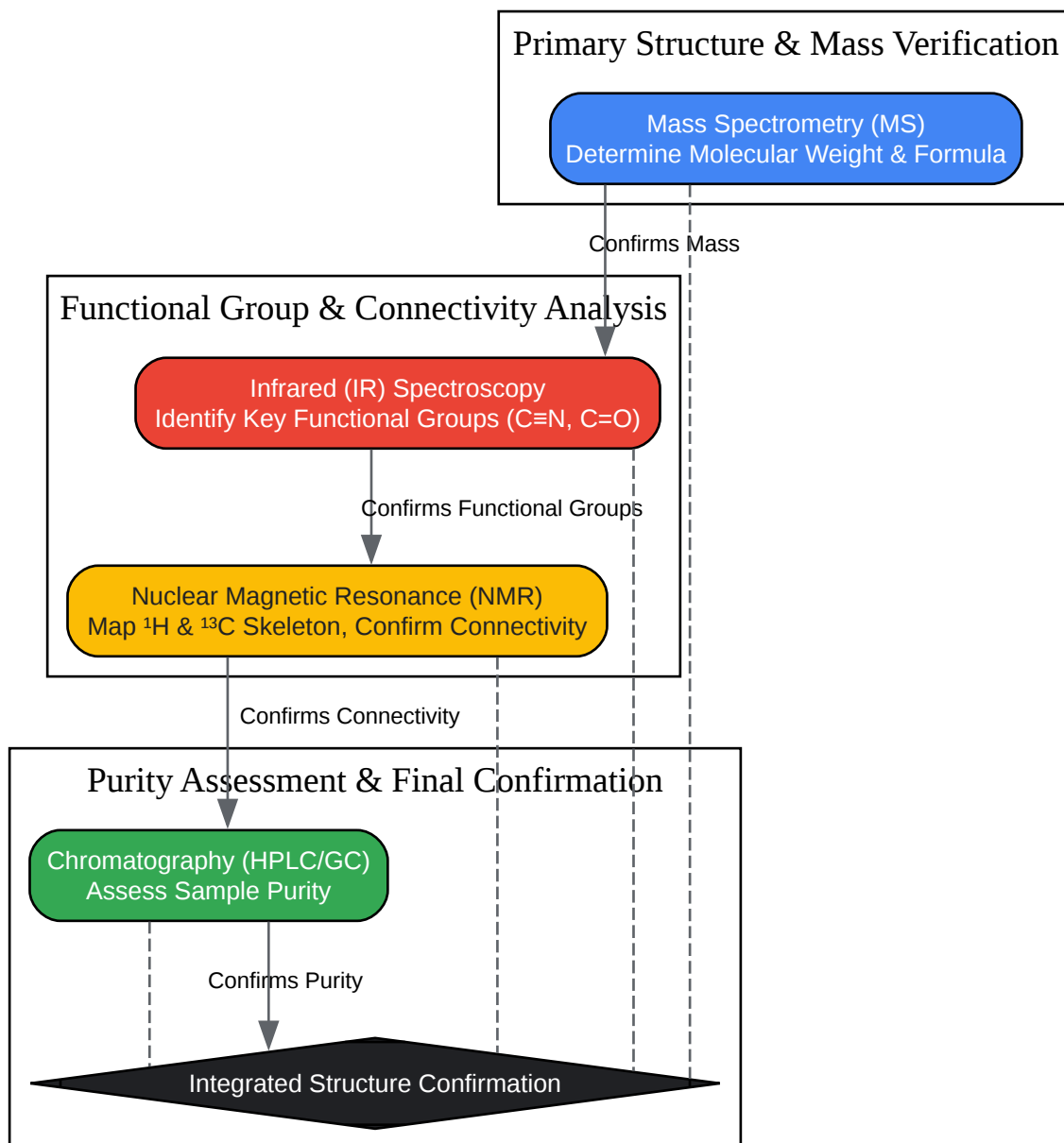
Tert-butyl 4-cyanopiperazine-1-carboxylate is a key heterocyclic building block in medicinal chemistry. Its rigid, yet conformationally flexible piperazine core, combined with the versatile cyano group and the crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The piperazine moiety is a common feature in drugs targeting a wide array of receptors and enzymes, including those for antipsychotic, antihistaminic, and antiviral applications. The cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a vector for molecular elaboration.

Given its role as a foundational precursor, unambiguous confirmation of its structure and purity is not merely a procedural step but a critical prerequisite for the success of any subsequent drug development campaign. An impurity or a misidentified isomer at this early stage can have profound and costly consequences, leading to failed syntheses, misleading biological data, and significant delays. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **tert-butyl 4-cyanopiperazine-1-carboxylate**, grounded in established analytical principles and field-proven methodologies.

Logical Workflow for Structure Confirmation

The definitive identification of a chemical entity requires a convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is systematic, beginning with mass spectrometry to determine molecular

weight, followed by spectroscopic methods (IR and NMR) to map functional groups and the precise atomic connectivity, and finally, chromatography to assess purity.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Establishing Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is the first-line technique for structural analysis as it directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass with enough accuracy to predict the elemental composition, which is a powerful constraint for any proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature, typically observing the protonated molecule $[M+H]^+$.

Experimental Protocol: LC-MS Analysis

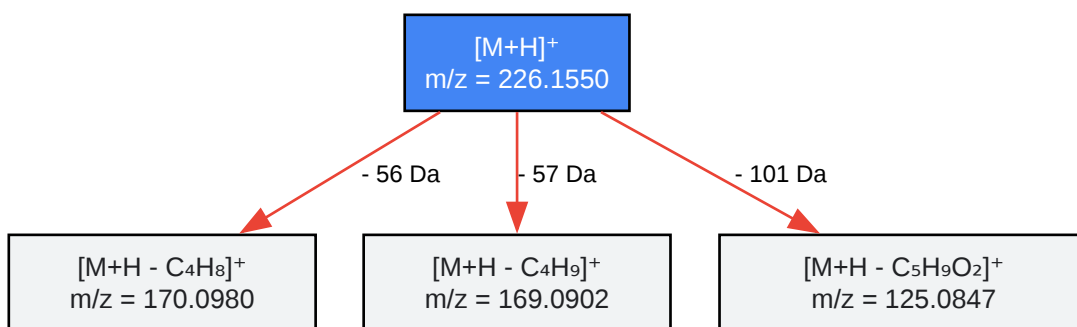
- **Sample Preparation:** Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 100-fold with the initial mobile phase composition.
- **Chromatographic Separation:**
 - **System:** Agilent 1290 Infinity LC or equivalent.[\[1\]](#)
 - **Column:** Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 μ m.
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
 - **Gradient:** Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
 - **Flow Rate:** 0.5 mL/min.
 - **Injection Volume:** 2 μ L.
- **Mass Spectrometric Detection:**
 - **System:** Agilent 6230B TOF MS or equivalent.[\[2\]](#)
 - **Ionization Source:** Electrospray Ionization (ESI), Positive Ion Mode.
 - **Scan Range:** m/z 50-500.

- Key Parameters: Drying Gas (N₂) Temperature 325°C, Nebulizer Pressure 30 psig, Vcap 3500 V.

Data Interpretation: The molecular formula for **tert-butyl 4-cyanopiperazine-1-carboxylate** is C₁₁H₁₉N₃O₂. The expected monoisotopic mass is 225.1477 Da. In positive ESI mode, the primary ion observed should be [M+H]⁺ with an m/z of 226.1550. A high-resolution instrument should measure this value to within 5 ppm.

A key validation step is analyzing the fragmentation pattern (MS/MS). The Boc group is notoriously labile and provides a characteristic fragmentation signature.

- Loss of isobutylene (-56 Da): The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 170.0980.
- Loss of the tert-butyl group (-57 Da): Cleavage of the C-O bond results in the loss of the tert-butyl radical, yielding a fragment at m/z 169.0902.
- Loss of the entire Boc group (-101 Da): Cleavage can also result in the loss of the entire Boc group as a radical, leaving the protonated 4-cyanopiperazine at m/z 125.0847.



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Caption: Predicted MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Each functional group absorbs infrared

radiation at a characteristic frequency (wavenumber). For this molecule, we expect to see two highly characteristic absorptions: the nitrile ($\text{C}\equiv\text{N}$) stretch and the carbamate carbonyl ($\text{C}=\text{O}$) stretch. Their presence provides strong, direct evidence for these key structural features.

Experimental Protocol: ATR-FTIR

- **Sample Preparation:** Place a small amount of the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
- **Data Acquisition:**
 - System: Bruker Tensor 27 FT-IR or equivalent.^[3]
 - Technique: Attenuated Total Reflectance (ATR).
 - Scan Range: 4000 - 600 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average of 16 scans.
- **Processing:** Perform a background scan (air) before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Data Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule. The most informative regions are interrogated for expected absorptions.

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
~2975, ~2860	Medium	C-H (aliphatic) stretching from tert-butyl and piperazine
~2240	Medium	$\text{C}\equiv\text{N}$ (nitrile) stretching
~1690	Strong	$\text{C}=\text{O}$ (carbamate) stretching
~1160	Strong	C-N stretching

The observation of a strong, sharp peak around 1690 cm^{-1} is definitive for the carbamate carbonyl, and a medium intensity peak near 2240 cm^{-1} is characteristic of a nitrile group. These two peaks, in combination with the MS data, strongly support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the complete structure of an organic molecule in solution. ^1H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ^{13}C NMR provides a count of the unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton. The chemical shifts are highly sensitive to the electronic environment, with the electronegative nitrogen and oxygen atoms of the Boc and piperazine groups having a predictable deshielding effect on adjacent protons and carbons.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:**
 - **System:** Bruker Avance 400 MHz spectrometer or equivalent.[\[4\]](#)
 - **Nuclei:** Acquire ^1H , ^{13}C , and optionally, 2D spectra like COSY and HSQC.
 - **Temperature:** 25 °C.
- **Processing:** Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Data Interpretation:

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Caption: Structure of tert-butyl 4-cyanopiperidine-1-carboxylate (analogous reference).

(Note: The following predictions are based on known chemical shifts for N-Boc-piperazine and the influence of a 4-cyano substituent. The piperazine ring exists in a chair conformation, but rapid ring-flipping at room temperature often leads to averaged, broader signals for the axial and equatorial protons.)

^1H NMR (400 MHz, CDCl_3) - Predicted Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.65	t (broad)	4H	H-2, H-6 (CH ₂ -N-Boc)	Protons adjacent to the Boc-protected nitrogen are deshielded. Appears as a broad triplet due to coupling with H-3/H-5.
~2.70	t (broad)	4H	H-3, H-5 (CH ₂ -CH-CN)	Protons adjacent to the second nitrogen and the cyano-substituted carbon.
~3.00	m	1H	H-4 (CH-CN)	The proton on the carbon bearing the cyano group.
1.48	s	9H	-C(CH ₃) ₃	The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of the Boc group.

¹³C NMR (101 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ , ppm)	Assignment	Rationale
~154.5	C=O (carbamate)	The carbonyl carbon of the Boc group is highly deshielded.
~118.0	C \equiv N (nitrile)	Characteristic chemical shift for a nitrile carbon.
~80.5	C(CH ₃) ₃	The quaternary carbon of the tert-butyl group.
~43.0	C-2, C-6	Carbons adjacent to the Boc-protected nitrogen.[5]
~45.0	C-3, C-5	Carbons adjacent to the secondary amine nitrogen.
~28.4	C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group. [4]
~25.0	C-4	The carbon atom bearing the cyano group.

Chromatographic Analysis: The Final Purity Check

Expertise & Rationale: While spectroscopy confirms the structure, it provides limited information about purity. Chromatography, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, is the gold standard for assessing the purity of a non-volatile organic compound.[6][7] By separating the main component from any potential impurities (e.g., starting materials, by-products), we can quantify its purity as a percentage of the total detected analytes.

Experimental Protocol: HPLC-UV Purity Assessment

- **Sample Preparation:** Prepare a precise ~1.0 mg/mL solution of the compound in acetonitrile.
- **Instrumentation and Conditions:**

- System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of 60:40 Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm (where the carbamate chromophore absorbs).
- Injection Volume: 10 μ L.
- Run Time: 10 minutes.

Data Interpretation: A pure sample will exhibit a single, sharp, symmetrical peak in the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. For a high-quality synthetic intermediate, the purity should be >98%.

Conclusion: A Unified Structural Assignment

The definitive structure of **tert-butyl 4-cyanopiperazine-1-carboxylate** is confirmed through the powerful synergy of multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula ($C_{11}H_{19}N_3O_2$) and reveals a fragmentation pattern characteristic of a Boc-protected amine. IR spectroscopy provides unambiguous evidence for the critical nitrile ($C\equiv N$) and carbamate ($C=O$) functional groups. Finally, 1H and ^{13}C NMR spectroscopy provide a complete and detailed map of the proton and carbon skeleton, confirming the precise connectivity of the piperazine ring, the cyano substituent, and the tert-butyl protecting group. The final chromatographic analysis validates the high purity of the material, ensuring its suitability for use in demanding research and drug development applications. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity and quality.

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